molecular formula C15H17F2NO4 B8384746 Ethyl 3-dimethylamino-2-(2,4-difluoro-3-methoxybenzoyl)acrylate

Ethyl 3-dimethylamino-2-(2,4-difluoro-3-methoxybenzoyl)acrylate

Cat. No.: B8384746
M. Wt: 313.30 g/mol
InChI Key: FGVPLQCIMOOMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-dimethylamino-2-(2,4-difluoro-3-methoxybenzoyl)acrylate is a useful research compound. Its molecular formula is C15H17F2NO4 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17F2NO4

Molecular Weight

313.30 g/mol

IUPAC Name

ethyl 2-(2,4-difluoro-3-methoxybenzoyl)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C15H17F2NO4/c1-5-22-15(20)10(8-18(2)3)13(19)9-6-7-11(16)14(21-4)12(9)17/h6-8H,5H2,1-4H3

InChI Key

FGVPLQCIMOOMGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=C(C(=C(C=C1)F)OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 376 mg of the 2,4-difluoro-3-methoxybenzoic acid was added 40 mL of tetrahydrofuran. After adding 0.75 ml of triethylamine, 20 mg of N,N-dimethylaminopyridine and 689 mg of 2-methyl-6-nitrobenzoic anhydride to this solution, the mixture was stirred at room temperature. After 2 hours, mixed acid anhydrides were confirmed by TLC, and 430 mg of ethyl N,N-dimethylaminoacrylate was added dropwise thereto. After completion of the dropwise addition, the mixture was stirred for 24 hours. After completion of the reaction, water was added to the reaction mixture, and the separated solution was extracted with ethyl acetate and dried with anhydrous sodium sulfate. After removing the sodium sulfate by filtration, the filtrate was concentration under reduced pressure to obtain 511 mg of a dark brown oily product. The resulting residue was purified by silica gel column chromatography to obtain the title compound.
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixed acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl N,N-dimethylaminoacrylate
Quantity
430 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
20 mg
Type
reactant
Reaction Step Five
Quantity
689 mg
Type
reactant
Reaction Step Five
Quantity
0.75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 10.0 g of 2,4-difluoro-3-methoxybenzoic acid was added 40 mL of tetrahydrofuran. To this solution was added 0.4 mL of N,N-dimethylformamide, and then 8 mL of thionyl chloride was added dropwise with stirring to this mixture at room temperature. After completion of the dropwise addition, Dimroth condenser was installed, and the mixture was heated under reflux for 2 hours. After allowing the reaction mixture to cool, the solvent was distilled away. The resulting acid chloride was dissolved in 40 mL of tetrahydrofuran, and 12 ml of triethylamine was added to this solution and the mixture was stirred. After 30 minutes, 8.37 g of ethyl N,N-dimethylaminoacrylate was added dropwise, and after completing the dropwise addition, the mixture was heated under reflux for 2 hours. After completion of the reaction, the precipitated solid was removed by suction filtration, and the filtrate was concentrated under reduced pressure to obtain 23.3 g of the desired title compound as a dark brown oily compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three

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